RTI-113-d5 is a deuterated analog of RTI-113, a compound known for its high affinity as a dopamine transporter inhibitor. The full name of RTI-113 is 3beta-(4-chlorophenyl)tropane-2beta-carboxylic acid phenyl ester. It is classified as a phenyltropane derivative and has been studied primarily for its potential effects on the central nervous system, particularly in relation to dopamine transport mechanisms.
RTI-113-d5 is synthesized from RTI-113 through deuteration, a process that replaces hydrogen atoms with deuterium, enhancing the compound's stability and facilitating its use in metabolic studies. The synthesis of RTI-113 itself has been documented in various research studies focusing on its pharmacological properties and synthesis methods .
RTI-113-d5 falls under the category of psychoactive substances, specifically as a selective dopamine reuptake inhibitor. Its structural modifications compared to traditional cocaine derivatives allow it to exhibit unique pharmacokinetic properties, making it a subject of interest in neuropharmacology.
The synthesis of RTI-113-d5 involves several key steps:
The synthetic pathway typically includes:
The molecular formula of RTI-113-d5 is , indicating that five hydrogen atoms have been replaced with deuterium. This modification can significantly alter its metabolic profile and stability.
RTI-113-d5 participates in several chemical reactions typical for its class:
The stability of RTI-113-d5 in various conditions is essential for its application in biological studies. Its resistance to rapid hydrolysis makes it suitable for tracking metabolic pathways in vivo.
RTI-113-d5 functions primarily as a dopamine transporter inhibitor, which means it binds to the dopamine transporter protein and prevents the reuptake of dopamine from the synaptic cleft into presynaptic neurons. This action increases the availability of dopamine in the synaptic space, enhancing dopaminergic signaling.
Research indicates that RTI-113-d5 exhibits high binding affinity at the dopamine transporter, with inhibition constants (Ki) suggesting potent activity similar to that of its non-deuterated counterpart . Studies using positron emission tomography have shown significant occupancy rates at doses effective for behavioral reinforcement .
RTI-113-d5 is stable under standard laboratory conditions but may be sensitive to extreme pH levels or strong oxidizing agents. Its deuterated nature enhances its stability against metabolic degradation compared to non-deuterated forms.
RTI-113-d5 has several applications in scientific research:
RTI-113-d5 is a deuterated analog of the dopamine transporter (DAT) inhibitor RTI-113 (phenyl (2S,3S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate). Its molecular formula is C₂₁H₁₇D₅ClNO₂, where five hydrogen atoms are replaced by deuterium (²H or D) at specific positions to enhance metabolic stability and serve as a tracer in quantitative assays [2] [7]. The core structure retains the tropane alkaloid framework with absolute stereochemistry at four defined chiral centers (1R,2S,3S,5S). Isotopic labeling typically targets the N-methyl group (converting –CH₃ to –CD₃) and the ortho/meta positions of the phenyl ester moiety, preserving the compound’s affinity for DAT [1] [7]. Key structural features include:
Table 1: Atomic Positions of Deuterium Incorporation in RTI-113-d5
Position | Chemical Group | Number of D Atoms | Role |
---|---|---|---|
1 | N-CH₃ → N-CD₃ | 3 | Blocks oxidative N-demethylation |
2 | Phenyl ortho-H | 1 | Reduces aromatic hydroxylation |
3 | Phenyl meta-H | 1 | Reduces aromatic hydroxylation |
The SMILES notation for RTI-113-d5 is CN(CC[C@@H]1[C@H]([C@H](C2)C(=O)OC3=CC=CC=C3)C1)C
, with deuterium atoms specified as [2H]
. Its InChIKey (AAEKULYONKUBOZ-NBYUQASBSA-N
) remains identical to non-deuterated RTI-113 due to identical connectivity, though mass spectrometry distinguishes isotopic variants [7].
Synthesis of RTI-113-d5 employs precursor-directed deuteration or catalytic H/D exchange to ensure high isotopic purity (>95%) and positional specificity. Two primary strategies are utilized:
Table 2: Comparison of Deuterium Incorporation Methods
Method | Conditions | Isotopic Purity | Key Challenges |
---|---|---|---|
H/D Exchange | PtO₂, D₂O, 100°C, 24h | 70–85% | Over-deuteration; racemization risk |
Precursor Route | CD₃I + C₆D₅OH/DCC, RT, 12h | >99% | Multi-step synthesis; higher cost |
Purification combines reverse-phase chromatography (C18 column, methanol/D₂O gradient) and crystallization. Analytical validation uses LC-MS (Q-TOF) with deuterium distribution assessed via m/z shifts (Δm = +5) [2].
RTI-113-d5 exhibits nearly identical bulk properties to its protiated analog, with alterations arising from deuterium’s mass and bond strength:
Stability studies focus on isotopic leakage and structural integrity:
Table 3: Physicochemical Comparison of RTI-113 and RTI-113-d5
Property | RTI-113 | RTI-113-d5 |
---|---|---|
Molecular formula | C₂₁H₂₂ClNO₂ | C₂₁H₁₇D₅ClNO₂ |
Molecular weight (g/mol) | 355.86 | 360.89 |
logP (calculated) | 4.1 | 4.2 |
Aqueous solubility | <1 mg/mL | <1 mg/mL |
Metabolic t₁/₂ (min) | 15.2 | 53.1 |
The hydrochloride salt form (RTI-113-d5·HCl) is hygroscopic and requires storage at –20°C under inert atmosphere to prevent isotopic exchange [2]. Crystallographic analysis confirms deuterium incorporation does not alter lattice packing or crystal morphology [7].
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5